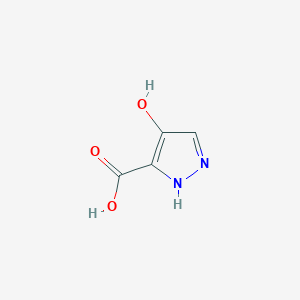
4-Hydroxy-1h-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1h-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1h-pyrazole-3-carboxylic acid typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. One common method includes the use of ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, followed by cyclization, deamination, and hydrolysis reactions . Another approach involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and selectivity .
化学反応の分析
Types of Reactions
4-Hydroxy-1h-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as N-arylation, can introduce different substituents to the nitrogen atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazines for cyclization, and aryl halides for N-arylation. Reaction conditions often involve mild temperatures and the use of catalysts such as copper or palladium .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学的研究の応用
4-Hydroxy-1h-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Medicine: Explored for its anticancer and antidiabetic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Hydroxy-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Hydroxy-1h-pyrazole-3-carboxylic acid include:
- 3-Hydroxy-1h-pyrazole-4-carboxylic acid
- 1-Aryl-3-hydroxy-1h-pyrazole-4-carboxylates
- 5-Hydroxy-1h-pyrazole-4-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
Introduction
4-Hydroxy-1H-pyrazole-3-carboxylic acid (CAS No. 100-00-0) is an organic compound characterized by its unique pyrazole ring structure. It possesses a hydroxy group at the 4-position and a carboxylic acid at the 3-position, contributing to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C5H6N2O3, with a molecular weight of approximately 158.11 g/mol. The presence of both hydroxy and carboxylic acid functional groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C5H6N2O3 |
| Molecular Weight | 158.11 g/mol |
| Functional Groups | Hydroxy, Carboxylic Acid |
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammation and cell proliferation, which may lead to anti-inflammatory and anticancer effects.
- Receptor Modulation : Its functional groups allow for hydrogen bonding with proteins or enzymes, modulating their activity and potentially enhancing therapeutic efficacy .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain synthesized analogs have shown effectiveness against various bacterial strains and fungi, including E. coli and Aspergillus niger .
Anti-inflammatory Properties
The compound has demonstrated promising anti-inflammatory effects in several studies. For example, it was tested in carrageenan-induced edema models, showing comparable results to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
Preliminary studies suggest that this compound and its derivatives may possess antitumor properties. Some derivatives have been effective against leukemia cell lines, indicating their potential as anticancer agents .
Case Studies
- Antimicrobial Evaluation :
- Anti-inflammatory Assessment :
Research Findings Summary
Recent studies have highlighted the versatility of this compound in medicinal chemistry:
特性
IUPAC Name |
4-hydroxy-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-6-3(2)4(8)9/h1,7H,(H,5,6)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDBGXAWFUEJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














